molecular formula C12H15N3O B13622652 3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine CAS No. 501903-07-7

3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine

Cat. No.: B13622652
CAS No.: 501903-07-7
M. Wt: 217.27 g/mol
InChI Key: NTUULBBCUDDKEQ-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine is a chemical compound with the CAS Number 1025447-50-0, offered as a high-purity solid for research and development purposes . This pyrazole derivative features a methoxy- and dimethyl-substituted phenyl ring, a structure commonly utilized in medicinal chemistry and materials science research as a key synthetic building block . As a heterocyclic amine, it serves as a versatile precursor for the synthesis of more complex molecules. Researchers value this compound for its potential applications in developing novel pharmaceutical candidates and functional materials . The product is accompanied by appropriate GHS safety information and requires cold-chain transportation to ensure stability . This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

CAS No.

501903-07-7

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C12H15N3O/c1-7-4-9(5-8(2)12(7)16-3)10-6-11(13)15-14-10/h4-6H,1-3H3,(H3,13,14,15)

InChI Key

NTUULBBCUDDKEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2=CC(=NN2)N

Origin of Product

United States

Preparation Methods

Direct Preparation from Primary Aromatic Amines and Diketones

A recent and efficient method involves the direct synthesis of N-substituted pyrazoles from primary aromatic amines and 1,3-diketones under mild conditions without inorganic reagents. This method is applicable to a variety of aromatic amines, including those bearing methoxy and methyl substituents, which is relevant for the 4-methoxy-3,5-dimethylphenyl moiety.

Procedure Highlights:

  • Dissolve the primary aromatic amine (e.g., 4-methoxy-3,5-dimethylaniline) in dimethylformamide (DMF).
  • Cool the mixture in an ice-salt bath.
  • Add O-(4-nitrobenzoyl)hydroxylamine and the corresponding 1,3-diketone (such as 2,4-pentanedione) sequentially.
  • Heat the sealed reaction mixture at 85 °C for 1.5 hours.
  • Workup involves basic aqueous extraction, drying, and purification by column chromatography.

Example Data from Analogous Compounds:

Compound ID Amine Used Diketone Used Yield (%) Reaction Temp (°C) Reaction Time (h)
1a 3,3-Dimethylbutan-2-amine 2,4-Pentanedione 44-45 85 1.5
1g Aromatic amine with methyl groups 2,4-Pentanedione ~40-45 85 1.5

This method tolerates methoxy and methyl substituents, making it suitable for synthesizing this compound.

Regioselective Condensation via α,β-Ethylenic Ketones and Hydrazines

Another approach involves the condensation of hydrazines with α,β-unsaturated ketones (chalcones) to form pyrazoline intermediates, which upon oxidation yield pyrazoles with desired substitution patterns.

  • The chalcone bearing the 4-methoxy-3,5-dimethylphenyl substituent can be prepared by Claisen-Schmidt condensation.
  • Hydrazine hydrate is added to form pyrazolines.
  • Subsequent dehydration and oxidation steps yield the pyrazole amine.

This method is useful for regioselective synthesis and allows functionalization at multiple positions on the pyrazole ring.

Copper-Promoted Aminopyrazole Dimerization and Functionalization

Copper-catalyzed oxidative coupling reactions have been reported for 5-aminopyrazoles, which can be adapted for substituted pyrazol-5-amines.

  • Cu(OAc)2 or CuCl2 catalyzes dimerization or further functionalization.
  • Reactions are conducted in toluene at elevated temperatures (100–130 °C) under air.
  • Oxidants such as benzoyl peroxide or tert-butyl peroxybenzoate are used.

While this method is more focused on dimerization and fused ring formation, it demonstrates the robustness of 5-aminopyrazoles under oxidative conditions and can be adapted for complex substitutions.

Comparative Table of Preparation Methods

Method Description Key Reagents Conditions Yield Range (%) Advantages Limitations
Direct synthesis from primary aromatic amines and diketones Aromatic amine, diketone, O-(4-nitrobenzoyl)hydroxylamine, DMF 85 °C, 1.5 h 40–45 Mild conditions, no inorganic reagents, scalable Requires pure amines, moderate yield
Condensation of hydrazines with chalcones followed by oxidation Chalcone, hydrazine hydrate, oxidants Reflux in ethanol, then oxidation 66–88 Regioselective, good yields Multi-step, requires chalcone synthesis
Cu-promoted oxidative coupling of 5-aminopyrazoles 5-Aminopyrazole, Cu salts, peroxides 100–130 °C, 10–12 h, air atmosphere 70–80 (for dimers) Enables further functionalization Longer reaction time, oxidative conditions

Analytical and Purification Techniques

  • Purification is generally achieved via column chromatography using silica gel or basic alumina.
  • Characterization includes ^1H NMR, ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
  • Reaction monitoring is performed by thin-layer chromatography (TLC).
  • Single-crystal X-ray diffraction can confirm structure when applicable.

Summary and Recommendations

The most straightforward and efficient preparation of this compound is via the direct reaction of the corresponding primary aromatic amine with a 1,3-diketone in the presence of O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C, as demonstrated in recent literature. This method offers mild conditions, scalability, and tolerance to methoxy and methyl substituents.

For more regioselective or functionalized derivatives, condensation routes via chalcones and hydrazines or copper-catalyzed oxidative methods can be employed, depending on the desired complexity and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted pyrazole derivatives.

Scientific Research Applications

3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The 4-methoxy-3,5-dimethylphenyl substituent in the target compound distinguishes it from analogs with simpler or bulkier aromatic groups:

  • 5-(3,5-Dimethoxyphenyl)-1H-pyrazol-3-ylamine (): This analog replaces the methyl groups with methoxy substituents at the 3,5-positions.
  • N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) (): The p-fluorophenyl group introduces electron-withdrawing fluorine, which could enhance metabolic stability but reduce solubility compared to the methoxy-dimethylphenyl group .
  • 5-(Benzo[1,3]dioxol-5-yl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide (5e) (): The methylenedioxy (benzodioxol) group provides a fused ring system, increasing steric bulk and possibly improving membrane permeability relative to the target compound’s substituents .

Heterocyclic Core Modifications

  • 3,5-Diphenyl-1H-pyrazole derivatives (): These compounds lack the amine group at the 5-position but feature dual phenyl groups.
  • Imidazole analogs (): A structurally related imidazol-4-amine with the same 4-methoxy-3,5-dimethylphenyl group highlights how the pyrazole vs. imidazole core affects ring planarity and hydrogen-bonding sites. Pyrazoles are more rigid, which may confer selectivity in target binding .

Pharmacological Implications

  • Antipyretic and Anti-inflammatory Activities : Compounds like N-aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazoleamines () show that bulky aromatic substituents enhance anti-inflammatory effects. The target compound’s methoxy and dimethyl groups may balance steric bulk and hydrophobicity, optimizing bioavailability .
  • Sulfonyl and Sulfonamide Groups : Derivatives such as 4k () and 5g () incorporate sulfonyl groups, which improve solubility and binding to enzymes like cyclooxygenase. The target compound’s lack of sulfonyl groups may limit such interactions but reduce off-target effects .

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₂H₁₅N₃O 217.27 g/mol 4-Methoxy-3,5-dimethylphenyl, NH₂
5-(3,5-Dimethoxyphenyl)-1H-pyrazol-3-ylamine C₁₁H₁₃N₃O₂ 219.24 g/mol 3,5-Dimethoxyphenyl, NH₂
4h () C₂₈H₃₁FN₄O₄S 570.64 g/mol p-Fluorophenyl, sulfonamide
5e () C₃₃H₃₇N₃O₆S 603.74 g/mol Benzodioxolyl, methylsulfonyl

The target compound’s lower molecular weight and absence of polar sulfonyl groups suggest moderate lipophilicity, which may favor blood-brain barrier penetration compared to larger analogs .

Biological Activity

3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that facilitates interactions with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C12H15N3O
  • Molecular Weight : 215.27 g/mol
  • CAS Number : 3764196

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit anticancer properties. A study focused on similar compounds demonstrated that modifications in the pyrazole structure could enhance cytotoxicity against cancer cell lines. For instance, derivatives with specific substituents showed IC50 values indicating potent inhibition of cell proliferation in breast and colon cancer models .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro tests indicated significant efficacy against both gram-positive and gram-negative bacteria, with some derivatives outperforming standard antibiotics . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the methoxy and dimethyl groups on the phenyl ring have been shown to influence both potency and selectivity towards biological targets. For example:

Modification Effect on Activity
Addition of halogensIncreased anticancer activity
Variation in alkyl chain lengthAltered antimicrobial efficacy
Changes in functional groupsEnhanced anti-inflammatory properties

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives, including this compound:

  • Anticancer Study : A derivative was tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, showing IC50 values of 15 µM and 20 µM respectively, indicating significant cytotoxic effects compared to control .
  • Antimicrobial Evaluation : In a study assessing various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) as low as 32 µg/mL .
  • Inflammation Model : In vivo models showed that administration of the compound reduced paw edema in rats by approximately 40%, suggesting its potential as a therapeutic agent for inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via condensation reactions followed by reduction steps. Key reagents include hydrazine derivatives and ketones/aldehydes for pyrazole ring formation. Optimize temperature (60–120°C), solvent polarity (e.g., ethanol or DMF), and pH (neutral to mildly acidic) to minimize side products. For example, methoxy and methyl groups on the phenyl ring may require inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodology : Use 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., N–H stretches in pyrazole). Single-crystal X-ray diffraction (via SHELX software ) resolves 3D geometry, while mass spectrometry validates molecular weight. Thermal analysis (TGA/DSC) assesses stability .

Q. What primary biological assays are used to evaluate this compound’s activity?

  • Methodology : Screen for enzyme inhibition (e.g., kinase or protease assays) and receptor binding (e.g., GPCR radioligand displacement). Cell viability assays (MTT or ATP-based) assess cytotoxicity. Dose-response curves (IC50_{50}/EC50_{50}) quantify potency. Compare results with structurally similar analogs (e.g., 3,4-dimethoxyphenyl derivatives) to identify substitution-dependent trends .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology : Employ molecular docking (AutoDock, Schrödinger) to simulate binding to active sites. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations (AMBER/GROMACS) model stability of ligand-target complexes. Validate predictions with mutagenesis studies or crystallographic data .

Q. How to resolve contradictions in reported biological activities of pyrazole derivatives?

  • Methodology : Conduct meta-analysis of literature data, focusing on structural variations (e.g., methoxy vs. methyl substitutions ). Replicate experiments under standardized conditions (pH, solvent, cell lines). Use statistical tools (ANOVA) to differentiate assay-specific artifacts from true structure-activity relationships .

Q. What strategies optimize regioselectivity in pyrazole ring functionalization?

  • Methodology : Leverage directing effects of substituents. Electron-donating groups (methoxy) enhance electrophilic substitution at para positions, while steric hindrance from dimethylphenyl groups may favor C-3/C-5 modifications. Use protecting groups (e.g., Boc for amines) to control reaction pathways .

Q. How do methoxy and dimethylphenyl substituents influence electronic properties and reactivity?

  • Methodology : Perform Hammett analysis to quantify electronic effects. Cyclic voltammetry measures redox potentials. Compare reaction rates (e.g., nucleophilic substitution) with analogs lacking substituents. Substituent-induced steric effects can be modeled via X-ray crystallography or computational steric maps .

Q. What are best practices for stability studies under varying environmental conditions?

  • Methodology : Store samples in controlled environments (dark, dry, 4°C). Accelerated stability testing (40°C/75% RH) identifies degradation products via HPLC-MS. Monitor photostability under UV/visible light. Formulate with stabilizers (antioxidants, cyclodextrins) if degradation occurs .

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